Biochemical Multi-Kinase Inhibition Profile: JAK2, FLT3, RET, and JAK3 IC₅₀ Values Differentiate TG-46 from Single-Target JAK2 Inhibitors
TG-46 demonstrates a distinct multi-kinase inhibition profile with IC₅₀ values of 6 nM (JAK2), 25 nM (FLT3), 17 nM (RET), and 169 nM (JAK3) [1]. In contrast, the widely used JAK2 inhibitor ruxolitinib exhibits approximately 3.3 nM IC₅₀ against JAK2 but displays negligible activity against FLT3 (>1,000 nM) and RET (no reported inhibition) [2]. Similarly, TG101348 (fedratinib precursor) shows JAK2 IC₅₀ ~3 nM but lacks meaningful FLT3 or RET inhibition [2]. The co-inhibition of JAK2 and FLT3 at nanomolar potency is a defining characteristic of TG-46 not shared by most JAK2-selective clinical inhibitors.
| Evidence Dimension | Kinase inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | JAK2: 6 nM; FLT3: 25 nM; RET: 17 nM; JAK3: 169 nM |
| Comparator Or Baseline | Ruxolitinib: JAK2 ~3.3 nM, FLT3 >1,000 nM; TG101348: JAK2 ~3 nM, FLT3 not reported |
| Quantified Difference | TG-46 FLT3 inhibition (25 nM) vs. ruxolitinib FLT3 (>1,000 nM): >40-fold difference |
| Conditions | Biochemical kinase inhibition assay (in vitro enzymatic) |
Why This Matters
The polypharmacology of TG-46 enables simultaneous targeting of JAK2 and FLT3, a combination of high relevance in acute myeloid leukemia (AML) models where FLT3-ITD mutations and JAK2 activation frequently co-occur.
- [1] TargetMol. TG-46 (TG46) inhibits JAK2, FLT3, RET, JAK3. Product Datasheet. Catalog No. T20743. CAS 936091-15-5. View Source
- [2] Quintás-Cardama A, Vaddi K, Liu P, et al. Preclinical characterization of the selective JAK1/2 inhibitor INCB018424: therapeutic implications for the treatment of myeloproliferative neoplasms. Blood. 2010;115(15):3109-3117. (Ruxolitinib JAK2 IC₅₀ ~3.3 nM; FLT3 >1,000 nM). View Source
